molecular formula C7H10N2OS B15253403 3-Amino-1-(1,3-thiazol-5-yl)butan-1-one

3-Amino-1-(1,3-thiazol-5-yl)butan-1-one

Cat. No.: B15253403
M. Wt: 170.23 g/mol
InChI Key: DBHMSLAEULZUAE-UHFFFAOYSA-N
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Description

3-Amino-1-(1,3-thiazol-5-yl)butan-1-one is a heterocyclic organic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various biologically active compounds such as antimicrobial, antiviral, and anticancer agents . The compound’s structure includes a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom.

Preparation Methods

The synthesis of 3-Amino-1-(1,3-thiazol-5-yl)butan-1-one can be achieved through various synthetic routes. One common method involves the reaction of a thiazole derivative with an appropriate amine under controlled conditions . Industrial production methods may involve multi-step synthesis processes that ensure high yield and purity of the final product. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve the desired product.

Chemical Reactions Analysis

3-Amino-1-(1,3-thiazol-5-yl)butan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

3-Amino-1-(1,3-thiazol-5-yl)butan-1-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-1-(1,3-thiazol-5-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in various biochemical reactions, potentially inhibiting or activating specific enzymes and receptors . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

3-Amino-1-(1,3-thiazol-5-yl)butan-1-one can be compared with other thiazole derivatives, such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Tiazofurin: An antineoplastic drug. These compounds share the thiazole ring structure but differ in their specific substituents and biological activities. The uniqueness of this compound lies in its specific structure and the potential range of biological activities it exhibits.

Properties

Molecular Formula

C7H10N2OS

Molecular Weight

170.23 g/mol

IUPAC Name

3-amino-1-(1,3-thiazol-5-yl)butan-1-one

InChI

InChI=1S/C7H10N2OS/c1-5(8)2-6(10)7-3-9-4-11-7/h3-5H,2,8H2,1H3

InChI Key

DBHMSLAEULZUAE-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)C1=CN=CS1)N

Origin of Product

United States

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